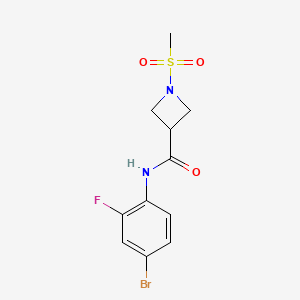

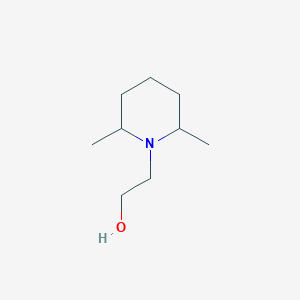

2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one, also known as JWH-250, is a synthetic cannabinoid that belongs to the family of indole-derived cannabinoids. It was first synthesized in 1995 by John W. Huffman, a chemist at Clemson University, and has since gained popularity as a recreational drug due to its psychoactive effects.

Scientific Research Applications

Novel Syntheses and Structural Studies

- Conformational and Synthesis Studies : Research on piperidine-fused benzoxazino- and quinazolinonaphthoxazines, which share structural motifs with the compound , has led to insights into their synthesis and conformational properties. These studies contribute to understanding the molecular architecture and potential chemical reactivity of similar naphthoyl and piperidinyl compounds (Csütörtöki et al., 2012).

Pharmacological Potentials

- Antagonistic Properties : Investigations into compounds with piperidine and naphthalene components have explored their potential as receptor antagonists, highlighting their utility in medicinal chemistry for drug development. For instance, naphthalimide derivatives with piperazine substituents have been synthesized and evaluated for their luminescent properties and photo-induced electron transfer, suggesting applications in bioimaging and photodynamic therapy (Gan et al., 2003).

Material Science and Photochemistry

- Photochromic Properties : The synthesis and characterization of novel spiro[indoline-naphthaline]oxazine derivatives, structurally related through the use of a piperidine ring, have been documented. These compounds display excellent photochromic properties in various solvents, indicating potential applications in materials science, particularly in the development of light-responsive materials (Li et al., 2015).

Antimicrobial and Antiproliferative Activities

- Antimicrobial and Antiproliferative Effects : The antimicrobial activity of novel 1-[3-(1,8-naphthyridin-2-yl)phenyl]-3-arylurea derivatives has been explored, indicating the potential of naphthyridine derivatives in combating microbial infections. These findings suggest avenues for the development of new antimicrobial agents utilizing similar core structures (Bhasker et al., 2018).

Binding Affinity and Molecular Docking

- Receptor Binding and Docking Studies : Compounds incorporating 1-arylpiperazine structures have been synthesized and their estrogen receptor binding affinity evaluated. Such studies offer insights into the molecular interactions and potential therapeutic applications of compounds featuring piperazine and naphthyl groups, relevant to understanding the behavior of "2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one" (Parveen et al., 2017).

properties

IUPAC Name |

6-methyl-2-[[1-(naphthalene-1-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2/c1-16-9-10-21(26)25(23-16)15-17-11-13-24(14-12-17)22(27)20-8-4-6-18-5-2-3-7-19(18)20/h2-10,17H,11-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQHFMSKPBUWQEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-(1-naphthoyl)piperidin-4-yl)methyl)-6-methylpyridazin-3(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2370817.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2370818.png)

![N-mesityl-2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2370820.png)

![1-Oxaspiro[4.5]decan-3-ol](/img/structure/B2370823.png)

![tert-butyl N-[(4-aminopyrimidin-2-yl)methyl]carbamate](/img/structure/B2370829.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2370830.png)

![3-({[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(3,4-dimethylphenyl)pyridazine](/img/structure/B2370832.png)